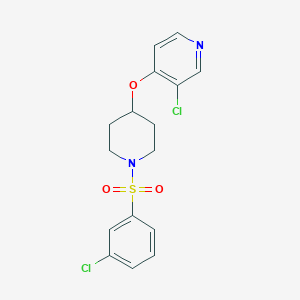
3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and potential reactivity. Unfortunately, the specific molecular structure of “3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is not provided in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" . Chemical reactions analysis typically involves studying how the compound reacts with other substances, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. The search results do not provide specific information on the physical and chemical properties of "3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine" .科学的研究の応用
Novel Catalytic Activities
Research has demonstrated innovative applications of sulfonamide and sulfonyl compounds in catalysis. For instance, sulfamic acid-functionalized magnetic nanoparticles, derived from Piperidine-4-carboxylic acid, have been used as a novel catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing their potential in medicinal chemistry and drug development (Ghorbani‐Choghamarani & Azadi, 2015).
Anticancer Potential
Compounds structurally related to 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine have been synthesized and evaluated for their anticancer activity. A study on novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides demonstrated significant activity against leukemia, colon cancer, and melanoma cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Szafrański & Sławiński, 2015).
Antimicrobial Applications
Sulfonyl compounds, including those with structures similar to 3-Chloro-4-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, have been explored for their antimicrobial properties. Research into 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed potent antimicrobial activities against bacterial and fungal pathogens of tomato plants, highlighting their potential in agricultural applications (Vinaya et al., 2009).
Enzyme Inhibition for Disease Treatment
Studies on heterocyclic 4-substituted pyridine-3-sulfonamide derivatives have shown their efficacy as inhibitors of carbonic anhydrase isozymes, which are relevant in treating conditions like glaucoma, edema, and certain neurological disorders. These compounds exhibited inhibitory activity against several human isozymes, indicating their potential as therapeutic agents (Sławiński et al., 2013).
Alzheimer's Disease Research
Derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to explore new drug candidates for Alzheimer’s disease. These compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, showing promising results that warrant further investigation (Rehman et al., 2018).
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could be involved in the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The compound’s potential role in sm cross-coupling reactions suggests it could be involved in the formation of carbon–carbon bonds , which could have various effects depending on the specific context of the reaction.
Action Environment
Sm cross-coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound could be relatively stable and effective under a variety of conditions.
Safety and Hazards
特性
IUPAC Name |
3-chloro-4-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-2-1-3-14(10-12)24(21,22)20-8-5-13(6-9-20)23-16-4-7-19-11-15(16)18/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUJFMPJQBYOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[(2R,4S)-2-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B2940625.png)
![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)
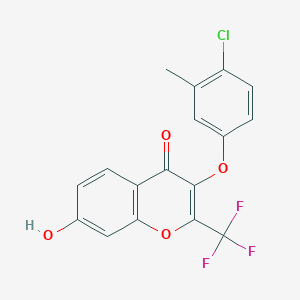
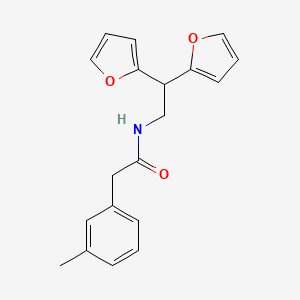
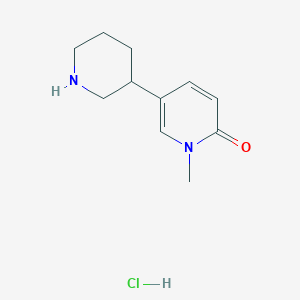
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)
![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)
![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)
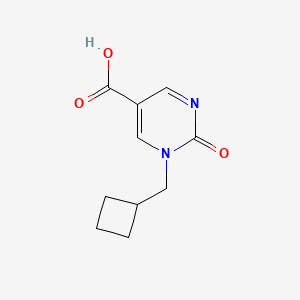
![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)
![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)
